molecular formula C19H19BrF2N2O2S B13700779 2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 2098490-06-1

2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B13700779
CAS No.: 2098490-06-1
M. Wt: 457.3 g/mol
InChI Key: VLFFBQAZZDJCHK-UHFFFAOYSA-N
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Description

2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cycloheptathiophene derivatives This compound is characterized by the presence of a bromo-difluoroacetamido group and a tolyl group attached to a tetrahydro-cycloheptathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The bromo-difluoroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The tolyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to the presence of both bromo-difluoroacetamido and tolyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

2098490-06-1

Molecular Formula

C19H19BrF2N2O2S

Molecular Weight

457.3 g/mol

IUPAC Name

2-[(2-bromo-2,2-difluoroacetyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H19BrF2N2O2S/c1-11-7-5-6-9-13(11)23-16(25)15-12-8-3-2-4-10-14(12)27-17(15)24-18(26)19(20,21)22/h5-7,9H,2-4,8,10H2,1H3,(H,23,25)(H,24,26)

InChI Key

VLFFBQAZZDJCHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(F)(F)Br

Origin of Product

United States

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